tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid
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Overview
Description
tert-Butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid is a complex organic compound that showcases a unique structure, incorporating features from pyrrolo and pyrrole rings. Its intricate arrangement hints at potential in a myriad of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate can be achieved through a multi-step process. Typically, the approach involves the formation of the pyrrolo[3,4-c]pyrrole core through cyclization reactions, followed by the attachment of the tert-butyl and carboxylate groups under specific conditions. The cyclization is often driven by nucleophilic substitution or condensation reactions in the presence of catalysts and suitable solvents like THF (tetrahydrofuran) under controlled temperatures.
Industrial Production Methods
Industrial-scale production mirrors laboratory methods but emphasizes cost-effectiveness and yield optimization. This can involve continuous flow reactors for efficient reaction scaling, stringent control of reaction parameters, and the use of robust catalysts to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at various positions on the pyrrolo[3,4-c]pyrrole ring, which may lead to the formation of carboxylic acids or ketones depending on the conditions used.
Reduction: Reduction can convert some functional groups (e.g., nitro groups) to amines or alcohols, enhancing the compound's versatility in different applications.
Substitution: Substitution reactions can occur, particularly electrophilic and nucleophilic substitutions at different sites on the aromatic ring system.
Common Reagents and Conditions
Oxidation: Use of reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) in acidic or basic media.
Reduction: Hydrogen gas in the presence of metal catalysts like Pd/C (palladium on carbon).
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3 (aluminum chloride).
Major Products Formed
The major products from these reactions include various derivatives such as halogenated compounds, hydroxylated products, and other functionally modified derivatives, which further extend the utility of the compound.
Scientific Research Applications
Chemistry
The compound's ability to undergo diverse chemical reactions makes it valuable in organic synthesis, especially in constructing complex molecules for pharmaceuticals and materials science.
Biology
Its structural motifs are of interest in the design of enzyme inhibitors or as scaffolds for the development of bioactive compounds in medicinal chemistry.
Medicine
Industry
Utilized in the development of advanced materials, including polymers and specialized coatings due to its functional diversity.
Mechanism of Action
The mechanism by which tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate exerts its effects involves interaction with specific molecular targets in biological systems. This interaction can include binding to enzyme active sites or receptors, leading to modulation of biological pathways such as neurotransmission.
Comparison with Similar Compounds
Compared to other pyrrole derivatives, this compound stands out due to its unique tert-butyl and carboxylate groups which confer specific steric and electronic properties. Similar compounds include:
Pyrrole-2-carboxylate derivatives.
Hexahydropyrrolo[3,4-c]pyrrole variants with different substituents.
Each of these similar compounds offers distinct reactivity and applications, but tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate's combination of functional groups provides unique versatility.
Hope that covers everything!
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t2*8-,9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQHBFBQPFJEO-MAWDIVSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1.CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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